![molecular formula C14H26N2O B1488528 1-[4-(Aminometil)piperidin-1-il]-3-ciclopentilpropan-1-ona CAS No. 1282929-64-9](/img/structure/B1488528.png)

1-[4-(Aminometil)piperidin-1-il]-3-ciclopentilpropan-1-ona

Descripción general

Descripción

1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is a useful research compound. Its molecular formula is C14H26N2O and its molecular weight is 238.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neurofarmacología

Los derivados de piperidina son bien conocidos por sus propiedades neurofarmacológicas. Pueden actuar como bloques de construcción para fármacos dirigidos al sistema nervioso central (SNC). Este compuesto en particular puede estar involucrado en la síntesis de posibles tratamientos para enfermedades neurodegenerativas como el Alzheimer y el Parkinson debido a su capacidad para cruzar la barrera hematoencefálica e interactuar con los receptores neuronales .

Terapéutica Cardiovascular

El grupo aminometil unido al anillo de piperidina puede ser crucial para el desarrollo de fármacos cardiovasculares. Puede servir como precursor para compuestos que actúan sobre diversas vías involucradas en las enfermedades cardíacas, lo que podría conducir a nuevos tratamientos para afecciones como la hipertensión y las arritmias .

Agentes Antimicrobianos

La investigación sobre los derivados de piperidina ha mostrado promesa en el desarrollo de nuevos agentes antimicrobianos. La flexibilidad estructural de compuestos como 1-[4-(Aminometil)piperidin-1-il]-3-ciclopentilpropan-1-ona permite la creación de moléculas que pueden combatir cepas resistentes de bacterias y otros patógenos .

Oncología

En el campo de la oncología, los derivados de piperidina se exploran por su potencial como agentes quimioterapéuticos. La estructura del compuesto podría modificarse para dirigirse a células cancerosas específicas, minimizando el daño a las células sanas y mejorando la eficacia de los tratamientos contra el cáncer .

Analgésicos

La modificación de las estructuras de piperidina ha llevado al desarrollo de analgésicos. Este compuesto podría usarse para sintetizar nuevos medicamentos para aliviar el dolor que ofrezcan una alternativa a los opioides, lo que podría reducir el riesgo de dependencia y efectos secundarios .

Fármacos Antiinflamatorios

Los derivados de piperidina se han estudiado por sus propiedades antiinflamatorias. Este compuesto, con sus grupos funcionales únicos, podría ser clave en la creación de medicamentos antiinflamatorios más efectivos y seguros para afecciones crónicas como la artritis .

Mecanismo De Acción

Target of Action

The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By targeting this enzyme, the compound can influence cell proliferation and survival.

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 affects the cell cycle control and DNA damage response pathways . Downstream effects may include halted cell cycle progression, induction of apoptosis, and increased sensitivity to DNA-damaging agents.

Result of Action

The molecular and cellular effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one action would likely include alterations in cell cycle progression and DNA repair mechanisms due to the inhibition of Serine/threonine-protein kinase Chk1 . These changes could lead to cell death, particularly in cancer cells that rely on Chk1 for survival.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one . For instance, extreme pH or temperature could affect the compound’s stability, while the presence of other molecules could impact its binding to Serine/threonine-protein kinase Chk1.

Análisis Bioquímico

Biochemical Properties

1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperidine derivatives, which are known to be crucial in drug design and pharmacological applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, leading to inhibition or activation of biochemical pathways.

Cellular Effects

The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one, can affect the activity of various kinases and transcription factors, thereby altering gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, it can bind to DNA or RNA, influencing gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can degrade over time, leading to a decrease in their efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Studies have shown that piperidine derivatives can have threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome . Exceeding this threshold can result in toxic effects, including organ damage and altered physiological functions.

Metabolic Pathways

1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical pathways . The compound’s effects on metabolic flux and metabolite levels are significant, as they can alter the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one within cells and tissues are crucial for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is essential for its function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments.

Propiedades

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c15-11-13-7-9-16(10-8-13)14(17)6-5-12-3-1-2-4-12/h12-13H,1-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPHRCZGNJYMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

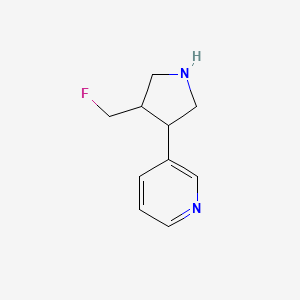

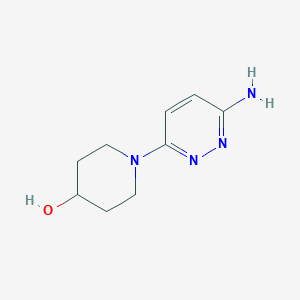

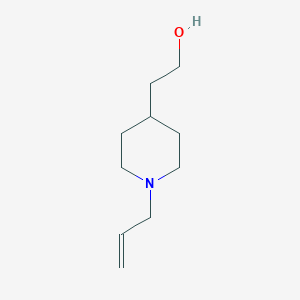

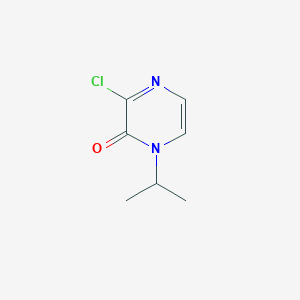

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)